molecular formula C27H18O2 B13144684 9,10-Diphenylanthracene-2-carboxylicacid

9,10-Diphenylanthracene-2-carboxylicacid

Cat. No.: B13144684
M. Wt: 374.4 g/mol
InChI Key: YQMXHUHQMQDMJP-UHFFFAOYSA-N
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Description

9,10-Diphenylanthracene-2-carboxylicacid is a useful research compound. Its molecular formula is C27H18O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H18O2

Molecular Weight

374.4 g/mol

IUPAC Name

9,10-diphenylanthracene-2-carboxylic acid

InChI

InChI=1S/C27H18O2/c28-27(29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H,(H,28,29)

InChI Key

YQMXHUHQMQDMJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9,10 Diphenylanthracene 2 Carboxylic Acid and Its Derivatives

Strategic Synthesis of the Core Anthracene-Carboxylic Acid Skeleton

The construction of the 9,10-diphenylanthracene-2-carboxylic acid core is a multi-step process that relies on established organic chemistry reactions to build the tricyclic aromatic system and introduce the necessary substituents in a controlled manner.

Diels-Alder Cycloaddition Reactions for Anthracene (B1667546) Derivatives

The Diels-Alder reaction is a powerful tool for constructing the anthracene skeleton. This [4+2] cycloaddition is a cornerstone in forming the central ring of the anthracene system. A common strategy involves the reaction of a substituted isobenzofuran (B1246724) (acting as the diene) with a dienophile, followed by an aromatization step.

For instance, derivatives of 9,10-diphenylanthracene-2,3-dicarboxylic acid have been synthesized via the Diels-Alder reaction of 1,3-diphenylisobenzofuran (B146845) with various dienophiles. researchgate.net The adducts obtained from this cycloaddition undergo dehydration to afford the corresponding substituted anthracene. researchgate.net While anthracene itself can act as a diene, its reactivity is focused at the 9 and 10 positions. researchgate.net To construct a 2-carboxylic acid derivative, the functionality must be built into either the diene or dienophile prior to the cycloaddition. The general preference for cycloadditions to occur at the 9,10-positions of an unsubstituted anthracene ring underscores the necessity of strategic blocking or pre-functionalization to direct reactions to other parts of the molecule. researchgate.netnih.gov

Table 1: Examples of Diels-Alder Reactions for Anthracene Synthesis

Diene Dienophile Key Condition Product Type Reference
1,3-Diphenylisobenzofuran Dimethyl 7-oxabicyclo[2.2.1]-5-heptene-2,3-dicarboxylate Cycloaddition followed by dehydration 9,10-Diphenylanthracene (B110198) dicarboxylic acid derivative researchgate.net
Substituted Anthracenes 4-Phenyl-1,2,4-triazoline-3,5-dione [4+2] Cycloaddition 9,10-Adduct researchgate.net

This table is interactive and can be sorted by column.

Preparation of Substituted Anthracene-Carboxylic Acid Precursors

The synthesis of the target molecule often requires the preparation of precursors that already contain the carboxylic acid group or a functional group that can be converted into it. One established method involves the oxidation of a corresponding aldehyde. For example, 9-anthracenecarboxylic acid can be synthesized from 9-anthraldehyde (B167246) using an oxidizing agent like sodium chlorite (B76162) in the presence of a pH buffer. patsnap.comgoogle.com This general approach can be adapted for precursors to 9,10-diphenylanthracene-2-carboxylic acid, provided the appropriately substituted anthracene aldehyde is available.

Another advanced strategy involves metal-catalyzed C-H bond activation. nih.gov For example, a palladium(II)-catalyzed tandem transformation of diphenyl carboxylic acids with acrylates can generate substituted anthracene derivatives. nih.govbeilstein-journals.org This process involves a sequence of carboxyl-directed C–H activation, C–C bond formation, and subsequent decarboxylative aromatization to yield the anthracene core. nih.gov Such a method could potentially be adapted to construct the desired 2-carboxylic acid skeleton directly.

Functionalization and Derivatization Approaches

Once the 9,10-diphenylanthracene-2-carboxylic acid molecule is synthesized, its carboxylic acid group serves as a versatile handle for further chemical modifications, enabling its use in a variety of applications.

Esterification Methods for Enhanced Fluorescent Labeling of Carboxylic Acids

The carboxylic acid moiety of the title compound can be converted into an ester to function as a fluorescent label. The high quantum yield of the 9,10-diphenylanthracene (DPA) core makes it an excellent fluorophore. researchgate.netmdpi.com Esterification is a common method for derivatizing carboxylic acids for analysis and labeling. thermofisher.com

Standard methods for coupling carboxylic acids to amines or alcohols in organic solvents, often used in peptide synthesis, can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid, facilitating amide or ester formation. thermofisher.com For fluorescent labeling, the carboxylic acid on the DPA core can be reacted with a molecule containing a hydroxyl group.

Alternatively, fluorescent analogs of diazomethane (B1218177) can be used for esterification without the need for catalysts. thermofisher.com While the DPA-carboxylic acid is itself fluorescent, converting it to an ester allows it to be covalently attached to other molecules of interest, effectively "labeling" them with a highly fluorescent tag. For example, the use of 9-chloromethyl anthracene has been investigated as a fluorescent labeling reagent for the HPLC analysis of carboxylic acids, demonstrating the utility of the anthracene scaffold in such applications. nih.gov

Coupling Reactions for Complex Molecule Synthesis

The synthesis of the 9,10-diphenylanthracene core itself often relies on cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds. A common route involves the reaction of 9,10-dibromoanthracene (B139309) with an aryl boronic acid in the presence of a palladium(0) catalyst to yield 9,10-diarylanthracenes. chemicalbook.comresearchgate.net To synthesize the target molecule, a precursor such as 2-carboxy-9,10-dibromoanthracene could be coupled with phenylboronic acid.

Table 2: Typical Conditions for Suzuki-Miyaura Synthesis of 9,10-Diarylanthracenes

Aryl Halide Boronic Acid Catalyst Base Solvent Reference
9,10-Dibromoanthracene Phenylboronic Acid Tetrakis(triphenylphosphine)palladium(0) Sodium Carbonate DMF chemicalbook.com

This table is interactive and can be sorted by column.

Other cross-coupling reactions involve Grignard reagents. For instance, 9,10-diphenylanthracene can be produced by reacting a 9,10-dihalogenoanthracene with a phenylmagnesium halide in the presence of a metal catalyst, such as a nickel or palladium complex. google.comgoogle.com These coupling strategies are fundamental to creating the sterically hindered 9,10-diphenyl substitution pattern that is characteristic of this class of molecules. researchgate.net Furthermore, double decarboxylative cross-coupling reactions have emerged as a green alternative for forming C-C bonds, avoiding the use of organometallic reagents by coupling two different carboxylic acids. nih.gov

Incorporation into Polymeric and Oligomeric Structures

The unique photophysical properties of the 9,10-diphenylanthracene core make it a desirable component in functional polymers and oligomers. The carboxylic acid group, or a derivative thereof, provides a reactive site for polymerization.

Research has shown the synthesis of new conjugated and non-conjugated alternating block copolymers that contain 9,10-diphenyl-2-chloroanthracene moieties within the main polymer chain. researchgate.net These were synthesized via Williamson synthesis, demonstrating that a functional group at the 2-position can be used to incorporate the DPA unit into a larger structure. researchgate.net Similarly, the carboxylic acid group on 9,10-diphenylanthracene-2-carboxylic acid could be converted to an alcohol or halide to participate in condensation or coupling polymerizations.

The incorporation of anthracene derivatives into polymer backbones is known to modify the properties of the resulting materials. For example, incorporating 9,10-bridged anthracene compounds into polyesters has been shown to increase their heat distortion and glass transition temperatures. google.com The integration of the DPA-carboxylic acid moiety into polymer chains can impart high fluorescence, making the resulting materials suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. rsc.orgnih.govresearchgate.net

Introduction of Fluorinated Moieties for Tuned Electronic Properties

The strategic incorporation of fluorine atoms into the molecular framework of 9,10-diphenylanthracene-2-carboxylic acid and its derivatives represents a pivotal approach for modulating their electronic and photophysical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can induce significant changes in the electron density distribution, orbital energies, and stability of the resulting compounds. While direct synthetic routes and detailed electronic property analysis for fluorinated 9,10-diphenylanthracene-2-carboxylic acid are not extensively documented in dedicated studies, the well-established principles of fluorine's effects on polycyclic aromatic hydrocarbons (PAHs) and related carboxylic acids provide a strong predictive framework.

Synthetic strategies for accessing fluorinated derivatives of 9,10-diphenylanthracene-2-carboxylic acid would likely involve either the use of pre-fluorinated starting materials in a convergent synthesis or the direct fluorination of the pre-formed DPA-2-carboxylic acid skeleton. Direct fluorination of complex aromatic systems can be challenging due to issues with regioselectivity and the harsh reaction conditions often required. Therefore, a more plausible approach involves the synthesis from fluorinated precursors. For example, a Diels-Alder reaction between a fluorinated 1,3-diphenylisobenzofuran and a suitable dienophile bearing the carboxylic acid functionality could be a viable route.

The impact of fluorination on the electronic properties is a key area of investigation for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The tuning of HOMO and LUMO levels is critical for optimizing the energy level alignment with other materials in a device, thereby facilitating efficient charge injection and transport. The increased stability conferred by the strong C-F bonds can also enhance the operational lifetime of such devices.

Table 1: Predicted Effects of Fluorination on the Electronic Properties of 9,10-Diphenylanthracene-2-carboxylic Acid

PropertyPredicted Effect of FluorinationRationale
HOMO Energy Level Lowered (more stabilized)Inductive electron withdrawal by fluorine atoms.
LUMO Energy Level Lowered (more stabilized)Inductive electron withdrawal by fluorine atoms.
HOMO-LUMO Gap Minor changes expectedBoth HOMO and LUMO levels are lowered to a similar extent.
Electron Affinity IncreasedLowered LUMO level facilitates electron acceptance.
Ionization Potential IncreasedLowered HOMO level requires more energy to remove an electron.
Chemical Stability IncreasedStrong C-F bonds enhance resistance to oxidation and degradation.

Detailed Research Findings:

While specific data for fluorinated 9,10-diphenylanthracene-2-carboxylic acid is limited, studies on analogous compounds provide valuable insights. For example, research on fluorinated 9-anthracenecarboxylic acid has demonstrated that the position of fluorine substitution has a nuanced effect on the crystal packing and photomechanical properties, which are indirectly related to the electronic structure. researchgate.net Furthermore, the introduction of trifluoromethyl (CF3) groups, a common fluorinated moiety, onto diarylanthracene cores has been shown to result in high thermal stability and suitable frontier energy levels for use as host materials in blue OLEDs.

Advanced Spectroscopic Characterization and Photophysical Investigations

Excited State Dynamics and Relaxation Pathways

The photophysical behavior of 9,10-diphenylanthracene (B110198) derivatives is governed by the dynamics of their electronically excited states. The introduction of a carboxylic acid group at the 2-position of the DPA core can influence these dynamics, affecting pathways for energy relaxation and emission properties.

Investigation of Singlet and Triplet State Formation and Lifetimes

Upon photoexcitation, derivatives of 9,10-diphenylanthracene are promoted to an excited singlet state (S₁). For the parent DPA molecule, this state is characterized by a high fluorescence quantum yield and a relatively short lifetime. The formation of the excited triplet state (T₁) from the singlet state via intersystem crossing is generally inefficient in the unsubstituted DPA core.

However, substitution at the 2-position of the DPA structure has been shown to significantly alter these dynamics. Studies on non-symmetric DPA derivatives with substituents at the 2-position indicate that while high fluorescence quantum yields are maintained, the rate of intersystem crossing can be increased by as much as tenfold compared to the unsubstituted DPA. rsc.org This enhancement suggests that the carboxylic acid group in 9,10-Diphenylanthracene-2-carboxylic acid likely modulates the energy levels of the singlet and triplet states, facilitating greater spin-orbit coupling and a higher probability of triplet state formation.

The fluorescence lifetimes of DPA derivatives are typically in the nanosecond range. For instance, measurements using the single photon counting technique on DPA in frozen gas matrices at low temperatures have been performed to determine these lifetimes accurately. rsc.org

Exciton (B1674681) and Excimer Dynamics in Aggregated Systems and Solid States

In condensed phases, such as nanoaggregates, thin films, and crystals, the excited state dynamics of DPA derivatives become more complex due to intermolecular interactions. rsc.org In solution, these molecules typically exhibit strong blue emission from the monomeric excited singlet state. However, in the solid state, emission from both excitonic states and excimer states can be observed, covering a broader spectral range from blue to green. rsc.org

An exciton is an excited state that can move from one molecule to another. In aggregated systems of DPA, the diffusion of these singlet excitons can be tracked prior to their localization. rsc.org An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule. In well-ordered DPA crystals and larger nanoaggregates, favorable intermolecular orbital overlap, particularly from adjacent phenyl substituents, facilitates the rapid relaxation of the exciton state to an excimer state. rsc.org This relaxation occurs on a sub-nanosecond timescale. rsc.org The relative contribution of excimer emission tends to decrease as the size of the nanoparticles gets smaller. rsc.org

Mechanisms of Intersystem Crossing and Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The parent 9,10-diphenylanthracene is known for its very high ΦF, which approaches unity in some solvents, indicating that fluorescence is the dominant decay pathway for the excited singlet state. omlc.orgresearchgate.net Consequently, the quantum yield for triplet formation via intersystem crossing (ISC) is typically very small for DPA. researchgate.net

Research on DPA derivatives with substitutions at the 2-position has demonstrated that it is possible to maintain high fluorescence quantum yields while simultaneously increasing the ISC rate. rsc.org For a series of non-symmetric 9,10-diphenylanthracenes with phenyl and pentyl groups at the 2nd position, fluorescence quantum yields of up to 0.7 in solution and 0.9 in a polymer host were achieved. rsc.org This was accompanied by a significant increase in the ISC rate. rsc.org This phenomenon can be attributed to the substituent influencing the energy gap and coupling between the S₁ state and a nearby triplet state (e.g., T₂), which can enhance the probability of the spin-forbidden transition. researchgate.net

Photophysical Properties of 9,10-Diphenylanthracene (DPA) and a 2-Substituted Derivative
CompoundSolvent/MatrixFluorescence Quantum Yield (ΦF)Triplet Formation Quantum Yield (ΦT)Intersystem Crossing (ISC) Rate Comparison
9,10-DiphenylanthraceneCyclohexane0.90 - 1.0-Baseline
9,10-DiphenylanthraceneBenzene0.88 ± 0.030.04 ± 0.02Baseline
2-Substituted DPA DerivativeSolutionup to 0.7-Up to 10x increase vs. DPA
2-Substituted DPA DerivativePolymer Hostup to 0.9-Up to 10x increase vs. DPA

Time-Resolved Spectroscopic Techniques in Photophysical Analysis

The study of the rapid processes that occur after light absorption requires specialized techniques with high temporal resolution. Time-resolved spectroscopy is crucial for elucidating the complex photophysical pathways of compounds like 9,10-Diphenylanthracene-2-carboxylic acid.

Time-Resolved Thermal Lensing (TRTL): This technique has been successfully used to study the photophysics of DPA in solution. researchgate.net TRTL measures the heat released by non-radiative decay processes. By analyzing the time profile of the thermal lens signal, researchers can distinguish between fast processes (like internal conversion and fluorescence) and slower processes (like triplet state decay). This allows for the determination of key parameters such as the heat conversion efficiency, fluorescence quantum yield, and triplet formation quantum yield. researchgate.net

Time-Correlated Single Photon Counting (TCSPC): TCSPC is a highly sensitive method used to measure fluorescence lifetimes. rsc.org It has been employed to determine the lifetimes of the excited singlet state of DPA and its derivatives, providing direct insight into the kinetics of radiative decay. rsc.org

Femtosecond Transient Absorption (fsTA): This technique monitors the absorption of a sample after excitation with an ultrashort laser pulse. It allows for the direct observation of excited states (both singlet and triplet) and their evolution on timescales from femtoseconds to nanoseconds. It is instrumental in studying processes like exciton relaxation to excimer states. rsc.org

Chemiluminescence and Electrogenerated Chemiluminescence (ECL) Studies

Chemiluminescence is the emission of light from a chemical reaction, and electrogenerated chemiluminescence (ECL) is a specific type where the reacting species are generated at an electrode surface. DPA and its derivatives are well-known for their high efficiency in these processes, often used to produce blue light. wikipedia.org

Oxidative and Reductive ECL Emission Mechanisms

ECL from DPA derivatives typically occurs via an annihilation pathway, which involves the reaction between electrochemically generated radical cations (DPA•⁺) and radical anions (DPA•⁻).

Oxidative Step: At the working electrode, the DPA derivative is oxidized to its radical cation: DPA → DPA•⁺ + e⁻

Reductive Step: Simultaneously, or in a subsequent potential step, the DPA derivative is reduced to its radical anion: DPA + e⁻ → DPA•⁻

Annihilation and Emission: The radical cation and anion diffuse away from the electrode and react, leading to the formation of an excited singlet state (¹DPA) and a ground-state molecule. The excited state then relaxes by emitting a photon (light). DPA•⁺ + DPA•⁻ → ¹DPA + DPA ¹DPA* → DPA + hν (light)

This process is known as the radical-ion annihilation or "S-route" (singlet route). Studies on a closely related water-soluble derivative, sodium 9,10-diphenylanthracene-2-sulfonate, have demonstrated ECL emission in aqueous media, highlighting the utility of functional groups like sulfonates and carboxylic acids in adapting DPA for biological and aqueous-based applications. acs.org Furthermore, ECL can be generated using a co-reactant pathway, where the DPA derivative reacts with the oxidized or reduced form of a second species (the co-reactant) to generate the light-emitting excited state. usm.edu

In some systems, energy transfer can be utilized. For example, blue ECL from DPA has been achieved at a lower applied voltage by using a DNA/Ru(bpy)₃²⁺ hybrid electrode. In this setup, the excited state of the ruthenium complex, generated electrochemically, transfers its energy to DPA molecules via a triplet-triplet energy transfer mechanism, followed by triplet-triplet annihilation of the DPA molecules to produce the emissive singlet state. rsc.org

Role of Coreactants in ECL Systems

In the realm of electrochemiluminescence (ECL), where light is generated from electrochemically produced species, coreactants are typically necessary to achieve high signal intensity. nju.edu.cn However, the reliance on external coreactants can lead to issues with stability, sensitivity, and efficiency due to the limitations of intermolecular electron transfer. nju.edu.cn To overcome these challenges, coreactant-free systems have been developed by integrating the luminophore and coreactant into a single molecular structure or composite. nju.edu.cn

One innovative approach involves the use of a mixed-ligand metal-organic framework (m-MOF) where a DPA derivative, 9,10-di(p-carboxyphenyl)anthracene, serves as the luminophore and a second ligand, 1,4-diazabicyclo[2.2.2]octane (DABCO), functions as the built-in coreactant. nju.edu.cn In this system, both ligands can be oxidized to generate cation radicals. The DABCO radical cation can then be deprotonated to form a neutral radical, which reacts with the DPA radical cation to produce the excited state of DPA, leading to ECL emission without any external coreactants. nju.edu.cn This intra-reticular charge transfer mechanism resulted in a 26.5-fold increase in ECL intensity compared to a simple mixture of the two components in solution. nju.edu.cn

Development of DPA-based Emitters for Blue Light Generation

The development of stable and efficient blue fluorescent emitters is a significant challenge in the field of organic light-emitting diodes (OLEDs). beilstein-journals.org Anthracene (B1667546) derivatives, particularly those with bulky substituents at the 9 and 10 positions like DPA, are promising candidates because these groups can limit intermolecular π–π interactions in the solid state, which helps to suppress fluorescence self-quenching. beilstein-journals.org

Researchers have designed and synthesized various novel DPA derivatives to optimize their performance as blue emissive materials. For instance, a series of compounds based on 9,10-di(naphthalen-2-yl)anthracene (B47626) (ADN) with different aromatic groups at the C-2 position have been investigated. researchgate.net A device using one such derivative, OCADN, as the emitting material produced a highly efficient sky-blue emission. researchgate.net Another derivative, 9,10-bis(perfluorobenzyl)anthracene, was synthesized and shown to be a deep-blue emitter with a high photoluminescence quantum yield (PLQY) of 0.85 and improved photostability. beilstein-journals.org The introduction of DPA into an ECL device featuring a DNA/Ru(bpy)32+ hybrid electrode has also been shown to produce blue ECL at a lower applied voltage than required for the direct redox reactions of DPA itself. rsc.org This effect is attributed to a triplet-triplet annihilation upconversion process. rsc.org

The following table summarizes the performance of selected non-doped OLED devices using DPA derivatives as the emitting layer.

Emitting MaterialCurrent Efficiency (cd A⁻¹)Power Efficiency (lm W⁻¹)CIE (x, y) CoordinatesVoltage (V)
OCADN2.251.13(0.16, 0.30)8
OC4PADNNot SpecifiedNot Specified(0.16, 0.14)8

This table is generated from data presented in the study of novel 9,10-di(naphthalen-2-yl)anthracene derivatives. researchgate.net

Photoinduced Processes and Photodegradation Mechanisms

Photolysis of Anthracene Endoperoxides and Singlet Oxygen Generation

Anthracene and its derivatives are known to react with singlet oxygen via a [4+2] cycloaddition to form endoperoxides. nih.govplos.org This photoreactivity is a key aspect of their photoinduced degradation. For example, 9,10-dibutoxyanthracene (B1632443), when irradiated with UV light in the presence of air, reacts with oxygen to generate an endoperoxide species. nih.govplos.org This process involves the generation and subsequent capture of singlet oxygen. nih.gov The formation of the endoperoxide is a critical intermediate step in the photodegradation pathway. nih.gov The specific chemical trap 9,10-diphenylanthracene is often used to quantify the production of singlet oxygen, as it rapidly reacts to yield the corresponding highly fluorescent endoperoxide. researchgate.netnih.gov

The endoperoxides themselves are often photochemically active. The photolysis of the endoperoxide of 9,10-diphenylanthracene can proceed via different pathways. nih.gov One major pathway is the homolysis of the C-O bonds, which regenerates the parent anthracene derivative and singlet oxygen. nih.govplos.org

Mechanisms of Photo-Oxidation and Degradation Pathways

The photo-oxidation of DPA derivatives primarily proceeds through the formation of the endoperoxide intermediate. nih.govplos.org Once formed, this endoperoxide can undergo further decomposition upon continued irradiation. nih.gov Two primary decomposition pathways for the anthracene-endoperoxide have been proposed:

C-O Homolysis: This pathway involves the breaking of the carbon-oxygen bonds, which leads to the release of singlet oxygen and the reformation of the original anthracene compound. nih.govplos.org

O-O Homolysis: This pathway involves the cleavage of the peroxide (O-O) bond, which produces biradical intermediates. nih.govplos.org These highly reactive intermediates can then undergo further reactions to form various secondary degradation products. nih.gov

Studies on 9,10-dibutoxyanthracene have confirmed that upon extended light irradiation, the initially formed endoperoxide disappears, and multiple other compounds are generated, confirming that the endoperoxide is not the final degradation product but an intermediate in a more complex degradation chain. nih.gov

Solvent Effects on Electronic Transitions and Emission Properties

The electronic absorption and emission properties of DPA and its derivatives can be significantly influenced by the surrounding environment, such as the polarity of the solvent or the physical state (solution vs. solid). nih.govrsc.org

In electrochemiluminescence studies, the ECL of DPA was investigated in mixed solvent systems containing acetonitrile (B52724) and various fluorinated aromatic solvents. nih.gov A slight blue shift of approximately 3 nm in both photoluminescence and ECL emissions was observed as the solvent polarity increased. nih.gov This indicates that the energy gap between the ground and excited states is influenced by the dielectric constant of the medium.

The physical state also plays a crucial role. In solution, DPA exhibits a strong blue molecular emission. rsc.org However, in the solid state, such as in nanoaggregates, thin films, or crystals, the emission characteristics change dramatically. rsc.orgmdpi.com In these forms, DPA can exhibit emission from both the localized excited state (exciton) and a lower-energy, red-shifted state known as an excimer, which forms from the interaction of an excited molecule with a ground-state neighbor. rsc.org The relative contribution of excimer emission depends on the degree of molecular ordering and intermolecular orbital overlap. rsc.org Different crystal polymorphs of DPA, for instance, exhibit distinct absorption and emission spectra due to their different molecular packing arrangements. mdpi.com

The table below shows the fluorescence properties of two different DPA crystal polymorphs.

Crystal Polymorph (Growth Method)Crystal SystemExcitation Maxima (nm)Emission Maximum (nm)
DPA-MeltMonoclinic (P2₁/n)331, 348, 367, 387~454
DPA-SolutionMonoclinic (C2/c)335, 353, 372, 396~468

This table is generated from data presented in the study of 9,10-diphenylanthracene crystals. mdpi.com

Computational Chemistry and Theoretical Modeling of Electronic and Structural Properties

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TD-DFT), are cornerstone methods for investigating the properties of complex organic molecules like 9,10-Diphenylanthracene-2-carboxylicacid. These calculations offer a balance between computational cost and accuracy, making them suitable for optimizing molecular geometries and predicting electronic behavior.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in both the ground state (S₀) and various excited states (e.g., the first singlet excited state, S₁). For related compounds, such as 9,10-anthracene dicarboxylic acid (9,10-ADCA), DFT calculations have revealed significant structural changes upon electronic excitation. scribd.com In its ground state, the carboxylic acid groups in 9,10-ADCA are highly twisted relative to the anthracene (B1667546) plane. scribd.com However, upon excitation to the S₁ state, the molecule undergoes a significant geometry change, becoming more planar. scribd.com This planarization is accompanied by a puckering of the central anthracene ring. scribd.com

For this compound, similar computational approaches would be used to find the minimum energy structures. The ground state is expected to feature a non-planar geometry, with the phenyl groups at the 9 and 10 positions twisted out of the plane of the anthracene core to minimize steric hindrance. researchgate.net Optimization of the excited state geometry is crucial, as differences between the ground and excited state structures are fundamental to the molecule's photophysical properties, including the Stokes shift.

Dihedral angles, which describe the twist between different parts of a molecule, are critical parameters in the analysis of conjugated systems. For the parent compound, 9,10-diphenylanthracene (B110198) (DPA), the dihedral angle between the phenyl rings and the anthracene nucleus in the ground state is approximately 66-67.5°. researchgate.netmdpi.com This significant twist is a result of steric repulsion.

Computational studies on analogous molecules provide insight into the expected conformational changes in this compound upon excitation. For 9,10-ADCA, TD-DFT calculations show a dramatic decrease in the dihedral angle between the carboxylic acid groups and the anthracene ring, from 56.6° in the ground state to 27.7° in the first excited state. scribd.com This indicates a strong driving force towards a more planar, conjugated structure in the excited state. scribd.com It is also predicted that the angle of twist for the phenyl rings in DPA decreases by about 6° in the excited state. researchgate.net These findings suggest that this compound would also experience significant planarization in its excited state, affecting both the carboxylic acid moiety and the phenyl substituents.

Table 1: Calculated Dihedral Angles for 9,10-Anthracene Dicarboxylic Acid (9,10-ADCA).
StateDihedral Angle (COOH vs. Anthracene Plane)
Ground State (S₀)56.6°
First Excited State (S₁)27.7°

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties of molecules. DFT calculations are used to determine the energies and spatial distributions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the molecule's electronic absorption and emission properties. researchgate.net

For the parent 9,10-diphenylanthracene, DFT calculations using the B3LYP functional have been performed to determine these parameters. researchgate.net The HOMO is typically localized on the electron-rich anthracene core, while the LUMO is also distributed across the π-system. The addition of a carboxylic acid group at the 2-position, which is an electron-withdrawing group, is expected to influence the energies of these orbitals. This substitution can lower the energy of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and, consequently, the color and efficiency of its fluorescence. These calculations allow for the estimation of key electronic properties such as ionization potential (related to the HOMO energy) and electron affinity (related to the LUMO energy). researchgate.net

Table 2: Calculated Electronic Properties for 9,10-Diphenylanthracene (DPA) using DFT/B3LYP.
PropertyCalculated Value (Exemplary)
HOMO Energy-5.6 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap3.5 eV

Simulation of Photophysical and Chemical Mechanisms

Beyond static properties, computational modeling can simulate the dynamic processes that occur after a molecule absorbs light. These simulations provide theoretical insights into efficiencies and rates of photophysical phenomena like intersystem crossing and triplet-triplet annihilation.

Intersystem crossing (ISC) is a process where a molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). The rate and efficiency of ISC are critical for applications that utilize triplet excitons. For DPA derivatives, substitution on the anthracene core can significantly impact the ISC rate. rsc.org Specifically, substitution at the 2-position has been shown to cause a notable increase in the intersystem crossing rate compared to unsubstituted DPA. rsc.org

Theoretical models can calculate the spin-orbit coupling between the S₁ and Tₙ states, which is the primary driver of ISC. The efficiency of ISC is enhanced when the energy difference between the singlet and triplet states is small. Computational methods can map out the potential energy surfaces of these states to identify regions where they come close in energy or intersect, facilitating the transition. While a higher ISC rate can sometimes quench prompt fluorescence, it boosts the population of triplet states, which is a prerequisite for triplet-based photochemical processes. researchgate.net

Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet state interact to produce one molecule in an excited singlet state and one in the ground state. This "upconversion" process converts lower-energy light into higher-energy light. The efficiency of TTA-based upconversion (ΦUC) is a key performance metric. nih.gov

Computational Support for Photodegradation Reaction Mechanisms

The photodegradation of 9,10-diphenylanthracene derivatives in the presence of air is primarily understood to proceed through the formation of an endoperoxide. This mechanism is supported by both experimental studies on related compounds and computational calculations. The process is initiated by the photoexcitation of the anthracene core, which can lead to the formation of singlet oxygen.

A notable study on 9,10-dibutoxyanthracene (B1632443), a compound with a similar 9,10-disubstituted anthracene core, provides significant insight into this mechanism. plos.org Upon irradiation with UV light in the presence of oxygen, 9,10-dibutoxyanthracene was found to form a 9,10-dibutoxyanthracene-endoperoxide. plos.org The reaction with singlet oxygen is a key step in this degradation pathway. plos.org

Computational studies, specifically density functional theory (DFT) calculations, have been employed to support the proposed reaction pathways. These calculations can determine the singlet-triplet transition energies, which are crucial for understanding the potential of the molecule to act as a photosensitizer for singlet oxygen generation. plos.org For 9,10-dibutoxyanthracene, calculations supported the feasibility of the formation of the endoperoxide. plos.org

Furthermore, computational chemistry can be used to investigate the stability of the resulting endoperoxide. The O-O bond dissociation enthalpies of the endoperoxide can be calculated to predict its likelihood of decomposing further. plos.org In the case of 9,10-dibutoxyanthracene-endoperoxide, it was found to be susceptible to further decomposition upon continued light exposure, leading to secondary products. plos.org

The general proposed mechanism for the photodegradation of these anthracene derivatives involves the following steps:

Photoexcitation of the 9,10-disubstituted anthracene derivative.

Intersystem crossing to the triplet state.

Energy transfer to molecular oxygen to generate singlet oxygen.

Reaction of singlet oxygen with another ground-state anthracene derivative molecule to form an endoperoxide.

Potential further degradation of the endoperoxide.

This proposed pathway is illustrated in the table below, drawing parallels from the study on 9,10-dibutoxyanthracene. plos.org

StepDescriptionComputational Support
1PhotoexcitationCalculation of electronic absorption spectra
2 & 3Singlet Oxygen GenerationCalculation of singlet-triplet energy gap
4Endoperoxide FormationModeling of the reaction pathway and transition states
5Endoperoxide DecompositionCalculation of bond dissociation energies (e.g., O-O bond)

While these computational findings are for a related compound, they provide a strong theoretical framework for understanding the photodegradation of this compound. The presence of the phenyl and carboxylic acid groups would likely influence the electronic properties and, consequently, the efficiency of each step in the photodegradation process. However, the fundamental mechanism involving an endoperoxide intermediate is expected to be similar.

Application of Constrained Geometries Simulated External Force (CoGEF) Method for Mechanochemical Activation

The Constrained Geometries Simulated External Force (CoGEF) method is a computational technique used to explore the effects of mechanical stress on molecules and predict their mechanochemical reactivity. This method is particularly valuable for understanding how external forces can induce chemical reactions that are not readily accessible through thermal or photochemical means.

The CoGEF method works by applying a virtual external force to a molecule and observing the resulting geometric distortions and energy changes. In a typical CoGEF calculation, the distance between two atoms in a molecule is systematically increased in small increments. At each step, the geometry of the rest of the molecule is optimized to find the minimum energy conformation under that constraint. This process simulates the pulling of the molecule along a specific vector.

By plotting the energy of the molecule as a function of the constrained distance, a reaction profile can be generated. This profile can reveal the activation energy for a particular mechanochemical transformation and identify the transition state structure. The force required to rupture a specific bond or induce a reaction can also be estimated from the maximum slope of the energy profile.

In the context of anthracene derivatives, the CoGEF method has been successfully applied to study the mechanochemical activation of anthracene-maleimide Diels-Alder adducts. d-nb.infoacs.org These adducts are known to undergo a retro-Diels-Alder reaction upon the application of mechanical force. CoGEF calculations have been used to predict the force required to induce this reaction and to understand how factors such as the pulling geometry and substitution patterns influence the mechanochemical reactivity. d-nb.infoacs.org

For a molecule like this compound, the CoGEF method could be employed to investigate several potential mechanochemical processes. For instance, if this molecule were incorporated into a polymer chain, CoGEF could predict the force required to cleave the bonds connecting it to the polymer backbone. It could also be used to explore the possibility of force-induced reactions within the aromatic core or involving the carboxylic acid group.

The table below summarizes the key aspects of the CoGEF method and its potential applications to anthracene derivatives.

Feature of CoGEF MethodDescriptionRelevance to this compound
Force Application A virtual force is applied by constraining the distance between two atoms.Could simulate the pulling of the molecule if incorporated into a polymer.
Energy Profile The potential energy of the molecule is calculated as a function of the constrained distance.Would provide the activation energy for force-induced reactions.
Transition State The geometry at the maximum energy point on the reaction profile corresponds to the transition state.Would reveal the mechanism of mechanochemical transformations.
Reactivity Prediction The method allows for the comparison of the mechanochemical stability of different molecules.Could be used to design more or less mechanochemically sensitive derivatives.

Electrochemical Behavior and Electron Transfer Mechanisms

Cyclic Voltammetry and Chronopotentiometry Studies

The electrochemical behavior of 9,10-diphenylanthracene (B110198) (DPA) has been thoroughly investigated using techniques such as polarography, cyclic voltammetry, and chronopotentiometry. utexas.edu In aprotic solvents like dimethylformamide (DMF), DPA undergoes a reversible one-electron reduction to form a stable radical anion. utexas.edu This initial reduction is followed by a second, typically irreversible, one-electron reduction step at a more negative potential. utexas.edu

Cyclic voltammetry studies of DPA at a platinum electrode show that the ratio of the cathodic peak current to the anodic peak current (ipc/ipa) for the first reduction wave is approximately 1, which is characteristic of a stable radical species formed during the measurement timeframe. utexas.edu Chronopotentiometry studies further support a diffusion-controlled reaction mechanism for the initial reduction. utexas.edu

The oxidation of DPA has also been studied, particularly in solvents like liquid sulfur dioxide (SO₂), which are suitable for investigating cationic species due to their low nucleophilicity. utexas.edu In such media, DPA undergoes two distinct and reversible one-electron oxidation steps, leading to the formation of a radical cation and subsequently a dication. utexas.edu

The introduction of a carboxylic acid group at the 2-position of the anthracene (B1667546) nucleus is anticipated to make the reduction process more difficult (shifting reduction potentials to more negative values) and the oxidation process easier (shifting oxidation potentials to less positive values) compared to the unsubstituted DPA, due to the electron-withdrawing nature of the carboxyl group.

Table 1: Cyclic Voltammetric Data for the Reduction of 9,10-Diphenylanthracene in DMF

Parameter Value Conditions
First Half-Wave Potential (E₁/₂) -1.95 V vs. SCE 0.1 M TBAI in DMF
Second Half-Wave Potential (E₁/₂) -2.55 V vs. SCE 0.1 M TBAI in DMF
E₃/₄ - E₁/₄ (First Wave) 0.06 V Suggests reversible one-electron process
E₃/₄ - E₁/₄ (Second Wave) 0.08 V Suggests irreversible one-electron process
ipc/ipa (First Wave) ~1 At platinum electrode

Data sourced from studies on 9,10-diphenylanthracene. utexas.edu

Characterization of Electrogenerated Radical Species

The electrochemical reduction of DPA in aprotic solvents generates the 9,10-diphenylanthracene radical anion (DPA•⁻). utexas.edu Coulometric experiments have confirmed that this process involves one Faraday per mole of DPA, leading to fairly stable solutions of the blue-colored DPA•⁻. utexas.edu The stability of this radical anion has been observed in optical and electron spin resonance (ESR) studies. utexas.edu

Similarly, the electrolytic oxidation of DPA produces the corresponding radical cation (DPA•⁺) and dication (DPA²⁺). utexas.edu In liquid SO₂, both the radical cation and the dication of thianthrene (B1682798) and phenothiazine (B1677639) are stable on the coulometric time scale (approximately 2 hours). utexas.edu While the DPA radical cation is stable, the DPA dication shows less stability under these conditions. utexas.edu The electronic structure of DPA in its neutral, cationic, and anionic states has been investigated using density functional theory (DFT), providing insights into bond lengths and charge distribution. researchgate.net

For 9,10-diphenylanthracene-2-carboxylic acid, the electrogenerated radical anion would have the negative charge delocalized over the π-system of the diphenylanthracene core, with some influence from the carboxylic acid group. The stability of this radical anion might be affected by the substituent, potentially altering its reactivity compared to the DPA•⁻.

Mechanisms of Electrochemical Reduction and Oxidation Processes

The electrochemical processes for DPA follow a general mechanism proposed for aromatic hydrocarbons. utexas.edu

Reduction Mechanism: The reduction occurs in two successive one-electron transfer steps:

DPA + e⁻ ⇌ DPA•⁻ (Reversible formation of the radical anion)

DPA•⁻ + e⁻ → DPA²⁻ (Irreversible formation of the dianion)

The first step is a reversible process leading to a stable radical anion. utexas.edu The second step is generally irreversible, and the resulting dianion is typically more reactive, potentially reacting with components of the solvent system. utexas.edu

Oxidation Mechanism: The oxidation also proceeds via two sequential one-electron transfers, which are notably reversible in suitable non-nucleophilic solvents: utexas.edu

DPA - e⁻ ⇌ DPA•⁺ (Reversible formation of the radical cation)

DPA•⁺ - e⁻ ⇌ DPA²⁺ (Reversible formation of the dication)

The stability of the cationic species is highly dependent on the solvent's nucleophilicity. utexas.edu For 9,10-diphenylanthracene-2-carboxylic acid, the fundamental electron transfer steps are expected to be analogous. However, the electron-withdrawing carboxylic acid group would modulate the stability and reactivity of the intermediate radical ions and dianion/dication species.

Correlation between Electrochemical Properties and Electronic Structure

A strong correlation exists between the electrochemical properties of DPA and its electronic structure, which can be elucidated through molecular orbital (MO) theory. utexas.edu The half-wave potential for the reduction of DPA to its radical anion has been shown to be consistent with values calculated by MO theory. utexas.edu These correlations can also provide information about the molecular geometry, such as the angle between the phenyl groups and the anthracene nucleus. utexas.edu

The oxidation and reduction potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. For a series of DPA derivatives, cyclic voltammetry was used to estimate the HOMO energy levels from the onset of the oxidation potentials. mdpi.com

DFT calculations on DPA have been used to determine parameters like chemical potential, hardness, softness, and electronegativity, which help in understanding trends in chemical reactivity. researchgate.net The energy gap between the HOMO and LUMO is a key parameter; a smaller energy gap suggests that the molecule can more easily accept or donate an electron. researchgate.net The presence of a carboxylic acid substituent on the DPA framework would lower the energies of both the HOMO and LUMO. This shift would be expected to increase the electron affinity (making reduction easier, though still potentially at a negative potential) and increase the ionization potential (making oxidation more difficult), thereby altering the electrochemical potentials observed experimentally.

Based on the scientific literature available, a detailed article focusing solely on the chemical compound “9,10-Diphenylanthracene-2-carboxylicacid” that aligns with the specific structural and polymorphism studies outlined in your request cannot be generated.

The provided search results contain extensive and detailed research on the parent compound, 9,10-diphenylanthracene (DPA) . This body of research covers topics such as crystal engineering, the control of crystalline forms (polymorphism), the influence of molecular geometry on photophysical properties, and guest inclusion phenomena.

However, there is a lack of specific experimental data and detailed research findings for the derivative, This compound , that would be necessary to accurately and thoroughly address the subsections of your outline. The introduction of a carboxylic acid group at the 2-position of the anthracene core significantly alters the molecule's chemical properties, including its size, polarity, and intermolecular bonding capabilities (e.g., hydrogen bonding). These changes mean that the crystallographic and photophysical data for 9,10-diphenylanthracene cannot be directly and accurately attributed to its carboxylic acid derivative.

To provide a scientifically accurate and non-speculative article, detailed studies specifically conducted on this compound would be required. As such information is not present in the available search results, generating the requested article would not be possible without resorting to unsupported extrapolation.

Structural Science and Polymorphism Studies

Advanced X-ray Diffraction Analysis for Structural Elucidation of 9,10-Diphenylanthracene (B110198) (DPA)

Advanced X-ray diffraction techniques have been instrumental in elucidating the intricate three-dimensional structures and polymorphic nature of 9,10-Diphenylanthracene (DPA). DPA, a non-planar aromatic hydrocarbon, is known to exist in at least three polymorphic modifications—α, β, and γ—which differ in their molecular packing and crystal morphology. evitachem.com Single-crystal X-ray diffraction is a primary method for these investigations, providing precise data on unit cell dimensions, space groups, and atomic coordinates.

Research has successfully characterized different DPA polymorphs grown under various conditions, such as from solution or from a melt. mdpi.com These studies reveal that DPA crystals grown from a solution method (DPA-Solution) typically exhibit the thermodynamically stable α-form, while those grown from a melt (DPA-Melt) can possess the metastable γ-form. mdpi.com

The DPA-Solution crystal was found to have a C2/c space group, while the DPA-Melt crystal possessed a P2₁/n structure. mdpi.com The difference in crystal structures leads to variations in cell parameters and theoretical density. mdpi.com For instance, the DPA-Solution crystal has a calculated density of 1.239 g/cm³, whereas the DPA-Melt crystal has a density of 1.211 g/cm³. mdpi.com These structural differences also influence the material's physical properties, including thermal stability and photoluminescence. mdpi.com

The molecular conformation within these crystal structures is also a key area of study. The dihedral angle between the central anthracene (B1667546) core and the peripheral phenyl groups is a significant parameter. In the DPA-Solution (α-form) crystal, this angle is between 66.18° and 67.5°. mdpi.com In contrast, for the DPA-Melt (γ-form) crystal, the angle is closer to perpendicular, ranging from 87.5° to 93.1°. mdpi.com

Crystallographic Data for DPA Polymorphs

The detailed crystallographic data obtained from single-crystal X-ray diffraction analysis provides the fundamental parameters for defining the crystal structure of each polymorph.

Crystallographic Data for DPA Polymorphs mdpi.com
ParameterDPA-Melt (γ-DPA)DPA-Solution (α-DPA)
Empirical FormulaC₂₆H₁₈C₂₆H₁₈
Formula Weight330.40330.40
Temperature (K)293(2)293.15
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nC2/c
a (Å)9.2004(4)10.6842(7)
b (Å)21.0836(8)13.5461(8)
c (Å)10.0367(4)12.2430(8)
α (°)9090
β (°)111.446(5)90.615(6)
γ (°)9090
Volume (ų)1812.10(14)1771.82(19)
Z (molecules/unit cell)44
Calculated Density (g/cm³)1.2111.239

The study of co-crystals has also provided insight into DPA's structural behavior. For example, a co-crystal of DPA with pyrene (B120774) (PYR–DPA) was found to crystallize in a monoclinic P2₁/c space group. evitachem.com This co-crystal exhibits a segregated layered molecular packing with alternating layers of DPA and pyrene. evitachem.com Such studies highlight how intermolecular interactions with other aromatic molecules can influence the crystal packing of DPA, an approach that is part of crystal engineering to develop functional materials. evitachem.com

Applications in Advanced Materials and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Displays

The DPA scaffold is a well-known blue-light emitter used in OLEDs. The introduction of substituents onto the anthracene (B1667546) core is a common strategy to fine-tune the material's properties for enhanced device performance.

The realization of efficient and stable deep-blue emitters remains a critical challenge in the development of full-color OLED displays. Derivatives of DPA are promising candidates due to their inherent high fluorescence quantum yields. Research on non-symmetrically substituted DPA derivatives has shown that modifications at the 2-position can be particularly effective. The introduction of small, poorly conjugated substituents at this position helps to preserve the deep-blue emission characteristics (emission wavelength < 450 nm) of the parent DPA molecule. gu.searxiv.org

For 9,10-Diphenylanthracene-2-carboxylic acid, the carboxylic acid group is expected to influence the electronic properties of the DPA core. While extensive conjugation through the substituent can lead to a redshift in emission, the carboxylic acid group's electronic effects could potentially modulate the energy levels to optimize the deep-blue emission. Furthermore, substitution at the 2-position has been demonstrated to achieve high fluorescence quantum yields, reaching up to 0.7 in solution and 0.9 in a polymer host for some derivatives. gu.searxiv.org However, it is also noted that such substitutions can increase the intersystem crossing rate, a factor that needs to be carefully managed in the design of efficient fluorescent emitters. gu.searxiv.org

Effective charge transport is paramount for efficient OLED operation. For emitter layers, balanced hole and electron transport is necessary to ensure that the recombination of charge carriers occurs within the emissive layer. Research into non-symmetrically substituted DPA derivatives has revealed that substitution at the 2-position can significantly improve the material's film-forming properties and charge transport characteristics. gu.searxiv.org

Specifically, these modifications can lead to the formation of stable amorphous films with high glass transition temperatures (up to 92 °C), which is crucial for the longevity and stability of OLED devices. gu.searxiv.org Moreover, certain 2-substituted DPA compounds have exhibited very high hole drift mobilities, in the range of approximately 5 × 10⁻³ to 1 × 10⁻² cm² V⁻¹ s⁻¹ in solution-processed amorphous films. gu.se The presence of the carboxylic acid group in 9,10-Diphenylanthracene-2-carboxylic acid could further influence intermolecular interactions and molecular packing in the solid state, potentially impacting the charge transport properties. The polar nature of the carboxylic acid group might introduce specific packing motifs that could either enhance or hinder charge mobility, depending on the resulting molecular arrangement.

Table 1: Properties of 2-Substituted 9,10-Diphenylanthracene (B110198) Derivatives for OLEDs

Property Observation Reference
Emission Range Deep-blue (<450 nm) preserved with small, poorly conjugated substituents. gu.searxiv.org
Fluorescence Quantum Yield Up to 0.7 in solution and 0.9 in a polymer host. gu.searxiv.org
Glass Transition Temperature Up to 92 °C, indicating good morphological stability. gu.searxiv.org
Hole Drift Mobility ~5 × 10⁻³ – 1 × 10⁻² cm² V⁻¹ s⁻¹ in amorphous films. gu.se

Photon Upconversion Technologies

Photon upconversion, the process of converting lower-energy photons into higher-energy ones, has a wide array of potential applications, from solar energy harvesting to bioimaging. Triplet-triplet annihilation upconversion is a particularly promising mechanism for achieving this phenomenon in organic materials.

TTA-UC is a multi-step process that typically involves a sensitizer (B1316253) and an annihilator (or emitter). The sensitizer absorbs a low-energy photon and, via intersystem crossing, forms a triplet state. This triplet energy is then transferred to the annihilator. When two annihilator molecules in their triplet excited state encounter each other, they can undergo triplet-triplet annihilation, resulting in one annihilator in an excited singlet state and the other in its ground state. The excited singlet state of the annihilator then decays radiatively, emitting a higher-energy photon. nih.gov

DPA and its derivatives are excellent candidates for annihilators in TTA-UC systems due to their high fluorescence quantum yields and suitable triplet energy levels. rsc.orgchalmers.se The functionalization of the DPA core, for instance with a carboxylic acid group at the 2-position, can serve multiple purposes. The carboxylic acid moiety can be used to covalently link the annihilator to the sensitizer or to a polymer matrix, which is advantageous for creating solid-state upconversion devices. arxiv.org Furthermore, in nanocrystal-sensitized upconversion systems, 2-anthracene carboxylic acid has been utilized as a transmitter ligand bound to the nanocrystal surface to facilitate efficient triplet energy transfer to a DPA emitter in solution. This indicates that the carboxylic acid group at the 2-position can play a crucial role in mediating the energy transfer process.

A more recent development in the field of upconversion involves the use of organic radicals as sensitizers. In these systems, energy transfer can occur from an excited doublet state of the radical to the triplet state of the acceptor molecule, a process known as doublet-triplet energy transfer (DTET). arxiv.orgarxiv.org This mechanism offers a potential pathway to reduce energy loss during the sensitization step and allows for the use of purely organic sensitizers, avoiding the need for expensive and often synthetically complex metal-organic complexes. arxiv.org

While specific studies on 9,10-Diphenylanthracene-2-carboxylic acid in DTET systems are not yet prevalent, the fundamental principles suggest its potential utility. The electronic properties of the DPA core make it a suitable triplet energy acceptor. The carboxylic acid group could be used to tune the electronic coupling between the radical sensitizer and the DPA annihilator, thereby influencing the efficiency of the DTET process. The ability to form covalent linkages via the carboxylic acid group could also be exploited to create well-defined donor-acceptor systems for fundamental studies of DTET.

The efficiency of TTA-UC is highly dependent on the relative orientation and proximity of the annihilator molecules. Molecular geometry plays a critical role in determining the rate and efficiency of triplet-triplet annihilation. For instance, in studies of DPA dimers, the linking position of the two DPA units (ortho, meta, or para) has a significant impact on the upconversion quantum yield, with meta-linked dimers showing particularly high efficiencies. chalmers.se This is attributed to factors such as the triplet lifetime of the dimer. chalmers.se

Table 2: Factors Influencing Triplet-Triplet Annihilation Upconversion (TTA-UC) Efficiency

Factor Influence Potential Role of 9,10-Diphenylanthracene-2-carboxylic acid
Triplet Energy Transfer Efficient transfer from sensitizer to annihilator is crucial. The carboxylic acid group can act as a linker to the sensitizer or as a surface-binding group on nanocrystal sensitizers to facilitate energy transfer.
Triplet Lifetime Longer triplet lifetimes of the annihilator increase the probability of TTA. Substituents can influence triplet lifetimes; this would need to be experimentally determined for the carboxylic acid derivative.
Molecular Geometry The relative orientation of annihilator molecules affects the TTA rate. The carboxylic acid group can direct molecular self-assembly through hydrogen bonding, potentially creating favorable geometries for TTA.

Organic Semiconductors and Electron Transport Materials

Derivatives of 9,10-Diphenylanthracene are notable for their applications in organic electronics, particularly as n-type organic semiconductors. These materials are essential for the development of organic electronic devices like organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The design of these molecules focuses on achieving stable lowest unoccupied molecular orbital (LUMO) energy levels and facilitating efficient electron transport through controlled molecular packing.

Design of n-Type Organic Semiconductors

The strategic design of n-type organic semiconductors often involves the incorporation of electron-withdrawing groups to lower the LUMO energy level, which enhances electron injection and transport and improves ambient stability. rsc.org A key strategy in this area is the use of fluorination. For example, the synthesis of octafluoro-9,10-diphenylanthracene from 9,10-dichlorooctafluoroanthracene has been shown to produce a material with a stabilized LUMO energy level, a critical characteristic for an effective n-type semiconductor. acs.org The introduction of fluorine atoms helps to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) without significantly altering their distribution.

Non-symmetric substitution on the 9,10-diphenylanthracene (DPA) core is another design approach to enhance material properties. By introducing different functional groups, researchers can improve film-forming capabilities and achieve high hole drift mobilities in solution-processed amorphous films. rsc.org While some substitutions can increase the rate of intersystem crossing, they can also lead to high fluorescence quantum yields, which is beneficial for emissive applications. rsc.orgacs.org

The table below summarizes the properties of a non-symmetric DPA derivative.

PropertyValue
Glass Transition TemperatureUp to 92 °C
Emission Range<450 nm (deep blue)
Fluorescence Quantum Yield (in solution)Up to 0.7
Fluorescence Quantum Yield (in polymer host)Up to 0.9
Hole Drift Mobility (in amorphous films)~5 × 10⁻³–1 × 10⁻² cm² V⁻¹ s⁻¹

This data is based on research on non-symmetric 9,10-diphenylanthracenes with phenyl and pentyl moieties at the 2nd position and alkyl groups at the para positions of the 9,10-phenyls. rsc.org

Investigation of π Stacking for Efficient Electron Transport

Efficient electron transport in organic semiconductors is highly dependent on the intermolecular electronic coupling, which is largely determined by the solid-state packing of the molecules. Extended π stacking is a desirable feature in these materials as it facilitates charge transport. acs.org

In the case of octafluoro-9,10-diphenylanthracene, X-ray crystallography has revealed extended π stacking in the solid state, which is indicative of its potential for efficient electron transport in devices. acs.org The planar structure of the anthracene core combined with the steric effects of the phenyl groups influences the packing motif. The dihedral angle between the phenyl groups and the anthracene core can be affected by substitution, which in turn influences the molecular packing and, consequently, the electron transport properties. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), are often employed to understand the molecular geometry and its effect on stacking and electron transport. rsc.org

Research on 9,10-diphenylanthracene single crystals has demonstrated both high electron and hole mobilities, making it a promising candidate for various electronic devices. researchgate.net The ability of DPA derivatives to form ordered structures, such as co-crystals with other aromatic hydrocarbons like pyrene (B120774), further highlights the versatility in controlling their solid-state packing. mdpi.com These co-crystals can exhibit unique packing motifs, such as a segregated layered structure with alternating DPA and pyrene layers, which can influence the optoelectronic properties. mdpi.com

Mechanophores for Stress Sensing and Damage Detection in Polymer Networks

Mechanophores are molecules that undergo a specific chemical transformation in response to mechanical force. This property makes them highly valuable for creating stress-sensing materials that can visually indicate damage in polymer networks. Derivatives of 9,10-diphenylanthracene have been incorporated into mechanophore systems that exhibit fluorogenic responses.

Flex-Activated Mechanophores and Retro-Diels-Alder Reactions

One prominent example involves the use of a Diels-Alder adduct of an anthracene derivative. bohrium.comacs.orgbohrium.com When mechanical force, such as compression, is applied to a polymer network containing these mechanophores, it can induce a retro-Diels-Alder reaction. bohrium.comacs.orgbohrium.com This reaction releases the original, often highly fluorescent, anthracene derivative from its less fluorescent adduct form. acs.org The "turn-on" of fluorescence provides a direct and visible signal of the applied stress.

The efficiency of this mechanophore activation has been shown to correlate with the applied pressure, allowing for a quantitative assessment of the mechanical stress. acs.org This principle has been demonstrated with dimeric 9-anthracene carboxylic acid particles embedded in a thermoset polyurethane matrix, where the fluorescence intensity increases linearly with applied strain, enabling the detection of damage precursors. elsevierpure.comelsevierpure.com

The general mechanism for a flex-activated mechanophore based on a Diels-Alder adduct is depicted below:

StateDescription
Initial State (Low Fluorescence) The mechanophore exists as a Diels-Alder adduct within the polymer network.
Mechanical Activation Applied stress (e.g., compression) induces bond bending in the adduct.
Retro-Diels-Alder Reaction The adduct undergoes a retro-cycloaddition reaction.
Final State (High Fluorescence) A highly fluorescent anthracene derivative is released, providing an optical signal of the stress.

Scintillator Materials for Radiation Detection

9,10-Diphenylanthracene (DPA) has emerged as a promising organic scintillator material for the detection of fast neutrons. mdpi.comresearchgate.net Scintillators are materials that emit light upon exposure to ionizing radiation, and their efficiency in converting radiation energy into light is a critical performance metric.

DPA exhibits several advantageous properties for this application:

High Light Yield: Research has shown that DPA has a higher light yield for heavy particles compared to stilbene, a commonly used scintillator. mdpi.comresearchgate.net Some studies report light yields of up to 20,000 photons/MeV. researchgate.net

Fast Scintillation Decay: DPA has a fast scintillation decay time, which is important for high count-rate applications. researchgate.net

Excellent Neutron/Gamma Discrimination: The ability to distinguish between neutrons and gamma rays is crucial for many nuclear detection applications, and DPA has shown excellent performance in this regard. mdpi.comresearchgate.net

Good Thermal Stability: With a melting point significantly higher than stilbene, DPA is more stable at room temperature and can be used over a wider temperature range. mdpi.comresearchgate.net

The scintillation properties of DPA can be influenced by its crystal structure. DPA can exist in different polymorphic forms, which can be obtained through different crystallization methods (e.g., from melt or solution). mdpi.com These polymorphs have the same chemical formula but differ in their crystal lattice constants and cell parameters, which can affect their optical properties such as excitation and emission wavelengths. mdpi.com

The table below compares some properties of two DPA crystal polymorphs.

PropertyDPA-Melt (P2₁/n structure)DPA-Solution (C2/c structure)
Strongest Emission Wavelength ~454 nm~468 nm
Excitation Bands ~331, 348, 367, 387 nm~335, 353, 372, 396 nm
Theoretical Density 1.211 g/cm³1.239 g/cm³

Data from a study on DPA single crystals grown by melting and solution methods. mdpi.com

Analytical Methodologies

In the field of analytical chemistry, 9,10-diphenylanthracene and its derivatives serve as standards and labeling agents due to their distinct spectroscopic properties.

9,10-Diphenylanthracene is used as an analytical standard for the determination of this analyte in various matrices. For instance, it can be used in liquid chromatography (LC) and capillary gas chromatography-mass spectrometry (GC-MS) methods for analyzing food products like fish and meat. sigmaaldrich.com

The strong fluorescence of the anthracene core makes it an excellent fluorophore for derivatization reactions. Carboxylic acids, which often lack a native chromophore or fluorophore, can be labeled with an anthracene-containing reagent to enable their sensitive detection by fluorescence. For example, 9-(hydroxymethyl)anthracene can be used to esterify carboxylic acids, converting them into highly fluorescent derivatives that can be readily analyzed by high-performance liquid chromatography (HPLC). uu.nl This pre-column derivatization allows for the detection of very low amounts of carboxylic acids, in the femtomole range. uu.nl

Furthermore, 9,10-diphenylanthracene is a well-characterized fluorescence standard. nih.gov It is often used for the measurement of fluorescence quantum yields of other compounds in dilute solutions. sigmaaldrich.com Its absorption and fluorescence spectra are well-documented in various solvents. photochemcad.com

The table below summarizes some key analytical applications of 9,10-diphenylanthracene.

ApplicationTechnique(s)Role of 9,10-Diphenylanthracene
Analyte Quantification LC, GC-MSAnalytical Standard
Detection of Carboxylic Acids HPLC with Fluorescence DetectionPre-column Derivatization Agent (as a derivative)
Photophysical Studies Fluorescence SpectroscopyFluorescence Quantum Yield Standard
Chemiluminescence Studies SpectrophotometryFluorophore for Peroxyoxalate Chemiluminescence (POCL)

Application in Polymer Films for Analytical Methods

The parent compound, 9,10-diphenylanthracene (DPA), serves as a highly effective chemiluminescence (CL) activator in polymer films, enabling sensitive analytical methods for studying polymer degradation. When incorporated into polymer matrices such as polypropylene, DPA can be used to detect and image the oxidative degradation of the material uq.edu.auresearchgate.net.

The analytical method is based on the principle of chemically induced electron exchange luminescence. During the thermal oxidation of the polymer, hydroperoxides are formed as primary degradation products. The decomposition of these hydroperoxides in the presence of DPA leads to the generation of electronically excited states of the DPA molecule, which then decay radiatively, emitting light. This emitted light, or chemiluminescence, can be imaged to map the areas of degradation within the polymer film.

Key Research Findings:

Enhanced Imaging of Degradation: Thin films of polypropylene doped with DPA exhibit significantly more intense chemiluminescence images compared to undoped polymer films researchgate.net. This allows for the precise localization of hydroperoxides, which are key intermediates in the oxidative degradation process researchgate.net.

Spatiotemporal Tracking of Oxidation: This technique has been used to observe the heterogeneous nature of polymer oxidation, where degradation initiates in localized regions and then spreads throughout the material over time uq.edu.auresearchgate.net.

Early Detection of Oxidation: The use of DPA as a CL activator can reveal significant levels of oxidation by the end of the conventional "induction period," a phase where macroscopic changes are not yet visible. This provides a more sensitive and earlier indication of material degradation uq.edu.au.

The introduction of a carboxylic acid group to the DPA structure, as in 9,10-Diphenylanthracene-2-carboxylic acid, is a strategic modification that can enhance its application in polymer films. While specific studies on the carboxylic acid derivative were not identified in the search, non-symmetric substitution at the 2-position of DPA is known to improve film-forming properties rsc.org. The carboxylic acid moiety can potentially increase the miscibility of the fluorescent probe within polar polymer matrices and could be used to covalently graft the molecule to the polymer backbone, preventing leaching and ensuring a stable, long-term analytical response.

Table 1: Application of DPA in Polymer Film Analysis
Polymer MatrixAnalytical MethodAnalyteKey FindingReference
Polypropylene (PP)Chemiluminescence (CL) ImagingHydroperoxides (from oxidative degradation)DPA acts as a CL activator, enabling visualization of heterogeneous oxidation. uq.edu.auresearchgate.net
Poly(vinyl-9,10-diphenylanthracene)Electrogenerated Chemiluminescence (ECL)Radical ions of DPADemonstrates the electrochemical and luminescent stability of the DPA moiety within a polymer film. utexas.edu

Enhancement of HPLC Analytical Performance via Fluorescence Labeling

High-performance liquid chromatography (HPLC) is a powerful analytical technique, and its sensitivity and selectivity can be significantly enhanced by the use of fluorescent labeling agents. Anthracene derivatives are well-suited for this purpose due to their high molar absorptivity and fluorescence quantum yields. While direct applications of 9,10-Diphenylanthracene-2-carboxylic acid as a labeling agent are not extensively documented, the principles of using similar anthracene derivatives for the analysis of carboxylic acids are well-established nih.gov.

In a typical scenario for enhancing HPLC performance, a fluorescent tag is attached to the analyte of interest through a chemical reaction. For the analysis of non-fluorescent carboxylic acids, a fluorescent molecule with a reactive group that can form a stable covalent bond with the carboxylic acid is used. For instance, 9-chloromethylanthracene and 9-(hydroxymethyl)anthracene are used as pre-column fluorescence labeling reagents for carboxylic acids nih.govuu.nluu.nl. The derivatization reaction converts the non-fluorescent carboxylic acid into a highly fluorescent ester, which can then be detected with high sensitivity by a fluorescence detector following HPLC separation.

Role of 9,10-Diphenylanthracene-2-carboxylic acid:

Given its structure, 9,10-Diphenylanthracene-2-carboxylic acid can play a dual role in the context of fluorescence labeling for HPLC:

As the Analyte: In this case, 9,10-Diphenylanthracene-2-carboxylic acid itself would be the molecule of interest. Its inherent fluorescence would allow for direct detection without the need for derivatization, simplifying the analytical procedure. The carboxylic acid group provides a handle for separation based on polarity and allows for pH-mediated control of its retention in reversed-phase HPLC.

As a Fluorescent Labeling Reagent (after modification): The carboxylic acid group of 9,10-Diphenylanthracene-2-carboxylic acid can be chemically activated or modified to create a reactive derivative. This derivative could then be used to label other molecules of interest, such as alcohols or amines, imparting the strong fluorescence of the DPA core to these analytes and enabling their sensitive detection.

The high fluorescence quantum yield of the DPA core makes it an attractive fluorophore for such applications omlc.org. The derivatization of analytes with a DPA-based tag would lead to low detection limits, typically in the picomole to femtomole range, significantly enhancing the analytical performance of HPLC methods nih.gov.

Table 2: Anthracene Derivatives in HPLC Fluorescence Labeling
Labeling ReagentAnalyte ClassDetection PrincipleTypical Detection LimitsReference
9-chloromethylanthraceneCarboxylic AcidsPre-column derivatization to form fluorescent esters.0.18 to 2.53 pmol nih.gov
9-(hydroxymethyl)anthraceneCarboxylic AcidsPre-column derivatization via esterification.~100 fmol uu.nluu.nl

Supramolecular Chemistry and Self Assembly

Directed Assembly of 9,10-Diphenylanthracene (B110198) Moieties

The assembly of DPA moieties can be guided to form specific crystalline structures or aggregates. The introduction of a carboxylic acid group onto the DPA core is a powerful strategy for directing self-assembly. This functional group can form strong, directional hydrogen bonds, leading to predictable and stable supramolecular structures. This is a common strategy in crystal engineering to control molecular packing. mdpi.com

In related systems, the interplay between π-stacking of the aromatic cores and hydrogen bonding from functional groups has been shown to be crucial for creating ordered, one-dimensional assemblies. researchgate.net The near-perpendicular orientation of the two phenyl rings relative to the central anthracene (B1667546) unit in DPA creates a non-planar structure that influences its packing and can impede the rate of exciton (B1674681) diffusion compared to planar molecules like anthracene. rsc.org Methods such as additive-assisted crystallization have been employed to control the polymorphic outcome of DPA crystallization, demonstrating that molecular packing can be tuned to engineer functional materials. mdpi.com

Host-Guest Interactions and Supramolecular Annihilators

Host-guest chemistry provides a sophisticated method for organizing DPA derivatives into functional systems, particularly for applications in photon upconversion. mdpi.comnih.gov By encapsulating a "guest" molecule within a larger "host" molecule, it is possible to control the proximity and orientation of photoactive components, leading to enhanced performance. d-nb.inforsc.org

DPA is a benchmark annihilator used in Triplet-Triplet Annihilation Upconversion (TTA-UC), a process that converts lower-energy light into higher-energy light. rsc.orgrsc.orgacs.org In these systems, a sensitizer (B1316253) molecule absorbs a photon, converts it to a triplet state, and transfers this energy to the DPA annihilator. Two triplet-excited DPA molecules can then interact, or annihilate, to produce one higher-energy singlet excited state, which then emits a higher-energy photon. acs.org Supramolecular strategies are employed to overcome the limitations of this process, such as the need for molecular diffusion in dilute solutions. rsc.org

A significant challenge in developing efficient TTA-UC materials is ensuring efficient energy transfer between the sensitizer and the annihilator. gu.sefigshare.com Supramolecular design addresses this by creating systems where the components are held in close proximity.

Another strategy involves creating oligomers and dendrimers of DPA. gu.sefigshare.com By covalently linking multiple DPA units, the annihilation process can occur intramolecularly, which is particularly advantageous for creating efficient solid-state upconversion systems. gu.sefigshare.com Dimeric and trimeric DPA systems have been shown to exhibit efficient TTA-UC with quantum yields up to 5.6% in dilute conditions. rsc.orgdiva-portal.org

The relative orientation of annihilator molecules has a pivotal effect on the efficiency of TTA-UC. mdpi.com Controlling the molecular arrangement within a supramolecular assembly allows for the tuning of its photophysical properties.

Research has demonstrated that enforcing a parallel orientation of DPA units within a supramolecular annihilator can dramatically enhance the TTA process. mdpi.com In a study comparing two DPA-grafted pillar rsc.orgarene annihilators, the system designed to hold the DPA fragments in a parallel arrangement (A-2) exhibited a TTA-UC quantum yield more than double that of a similar system with a less-defined orientation (A-1). mdpi.com This parallel arrangement is believed to enhance the spin statistical factor of TTA. researchgate.net This precise control over molecular packing is a key advantage of the supramolecular approach and is critical for optimizing material properties for applications in optoelectronics. mdpi.comresearchgate.netnih.gov

Table 1: Effect of Molecular Orientation on TTA-UC Quantum Yield mdpi.com
Annihilator SystemDescriptionUpconversion Quantum Yield (ΦUC)
A-1Supramolecular annihilator with less-defined DPA orientation5.1%
A-2Supramolecular annihilator with parallel DPA orientation13.7%

Formation of Supramolecular Gels and Polymers

The self-assembly of π-conjugated molecules can lead to the formation of extended networks, resulting in supramolecular gels and polymers. These materials are of interest for creating solid-state photonic devices. rsc.org The design of such materials often involves functionalizing a core chromophore, like DPA, with groups that can drive assembly through specific interactions.

The presence of a carboxylic acid group on the DPA framework is highly conducive to the formation of such extended structures. Through hydrogen bonding, the carboxylic acid can form dimers or extended chains, which, combined with the π-π stacking of the DPA cores, can lead to the formation of fibrous networks that entrap solvent, resulting in a supramolecular gel. The ability to control the self-assembly process through chemical modification is a key challenge in the development of these functional materials. nih.gov

Hierarchical assembly refers to a multi-step process where molecules first form primary structures, which then assemble into larger, more complex superstructures. rsc.org This process is common in biological systems and is a key goal in creating advanced artificial materials. rsc.org

For a molecule like 9,10-Diphenylanthracene-2-carboxylic acid, a hierarchical assembly process can be envisioned. The initial step would be driven by the strongest non-covalent interactions, likely the formation of hydrogen-bonded dimers via the carboxylic acid groups. These primary dimers would then assemble into larger structures, such as one-dimensional stacks or two-dimensional sheets, driven by the weaker but cumulative π-π interactions between the DPA cores. researchgate.net This step-wise assembly across different length scales allows for the creation of highly ordered, extended architectures from relatively simple molecular building blocks. nih.gov

Q & A

Basic Questions

Q. What are the recommended storage conditions for 9,10-Diphenylanthracene-2-carboxylic acid to ensure stability?

  • Methodological Answer : Store in a cool, dry environment (2–8°C) in tightly sealed containers to prevent moisture absorption or oxidation. Avoid exposure to incompatible materials such as strong oxidizing agents or bases, which may induce decomposition . Regularly monitor stability using HPLC to detect degradation products, especially after prolonged storage .

Q. How should researchers handle 9,10-Diphenylanthracene-2-carboxylic acid to minimize exposure risks?

  • Methodological Answer : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including N95 respirators, nitrile gloves, and safety goggles. Avoid generating dust or aerosols during weighing or synthesis. In case of accidental exposure, rinse affected skin/eyes with water for 15 minutes and seek medical evaluation .

Q. What spectroscopic techniques are suitable for characterizing 9,10-Diphenylanthracene-2-carboxylic acid?

  • Methodological Answer :

  • NMR : Confirm molecular structure and purity via ¹H/¹³C NMR, focusing on aromatic proton signals and carboxylic acid resonance .
  • HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry : Validate molecular weight (expected: 330.41 g/mol) via high-resolution MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points of 9,10-Diphenylanthracene derivatives?

  • Methodological Answer : Variations in melting points (e.g., 248–252°C ) may arise from differences in purity or polymorphic forms. Perform recrystallization using solvents like toluene or dichloromethane, followed by differential scanning calorimetry (DSC) to verify thermal behavior. Cross-validate results with independent labs to rule out instrumentation bias .

Q. What strategies mitigate decomposition during prolonged storage or experimental use?

  • Methodological Answer :

  • Inert Atmosphere : Store and handle under nitrogen/argon to prevent oxidation .
  • Light Sensitivity : Use amber glassware or foil-wrapped containers to block UV-induced degradation .
  • Periodic Analysis : Monitor stability via TLC or HPLC every 3–6 months to detect degradation products (e.g., anthraquinone derivatives) .

Q. How can computational modeling predict the reactivity of 9,10-Diphenylanthracene-2-carboxylic acid in synthetic applications?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Compare with experimental data (e.g., regioselectivity in Diels-Alder reactions) to validate models. Software like Gaussian or ORCA is recommended .

Q. What are the challenges in assessing the ecological impact of 9,10-Diphenylanthracene-2-carboxylic acid?

  • Methodological Answer : Limited ecotoxicity data require standardized OECD tests (e.g., Daphnia magna acute toxicity). Preliminary studies suggest moderate persistence in soil (log Kow ~4.5), necessitating biodegradation assays under aerobic/anaerobic conditions. Collaborate with environmental chemistry labs to fill data gaps .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) provide conflicting hazard classifications for this compound?

  • Analysis : Some SDS classify it as non-hazardous under GHS , while others recommend precautions (e.g., R36/37/38 for eye/respiratory irritation ). These discrepancies reflect regional regulatory differences and incomplete toxicological profiling. Researchers should adopt the precautionary principle: assume moderate toxicity until rigorous in vitro/in vivo data are available .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.